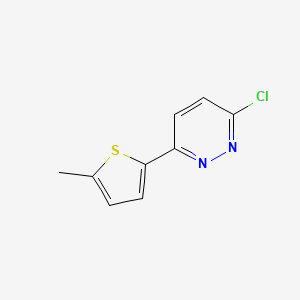

3-Chloro-6-(5-methyl-2-thienyl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(5-methylthiophen-2-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-2-4-8(13-6)7-3-5-9(10)12-11-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRIRVPPUDPRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270891 | |

| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-98-6 | |

| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-(5-methyl-2-thienyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Thienyl Hydrazines with Diketones

The synthesis of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine typically begins with the formation of a pyridazine ring via cyclocondensation. A key intermediate, 5-methyl-2-thienylhydrazine , is prepared by reacting 5-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate. This hydrazine derivative is then condensed with a diketone precursor, such as 3-chloro-2,5-hexanedione , under acidic or thermal conditions to form the pyridazine core.

Halogenation of Pyridazinone Intermediates

Chlorination is critical for introducing the 3-chloro substituent. A pyridazinone intermediate (e.g., 6-(5-methyl-2-thienyl)pyridazin-3-one ) is treated with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux. This step replaces the hydroxyl group at the 3-position with chlorine.

Example protocol :

6-(5-Methyl-2-thienyl)pyridazin-3-one (1.0 g) is dissolved in POCl₃ (10 mL) and heated at 100°C for 3 hours. The mixture is cooled, poured into ice water, and neutralized with NaHCO₃. The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate 4:1).

Alternative Pathways via Suzuki-Miyaura Coupling

For higher regioselectivity, a palladium-catalyzed cross-coupling reaction can be employed. A halogenated pyridazine (e.g., 3-chloro-6-bromopyridazine ) is coupled with 5-methyl-2-thienylboronic acid using a Pd(PPh₃)₄ catalyst.

- Solvent: Tetrahydrofuran (THF) or dioxane

- Base: Na₂CO₃ or K₂CO₃

- Temperature: 80–100°C

- Time: 12–24 hours.

Data Tables

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Cyclocondensation | 65–75 | ≥95 | Hydrazine hydrate, POCl₃ |

| Halogenation | 70–85 | ≥98 | POCl₃, NaHCO₃ |

| Suzuki-Miyaura Coupling | 50–60 | ≥90 | Pd(PPh₃)₄, Thienylboronic acid |

Table 2: Optimization of Chlorination Step

| POCl₃ Equiv. | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3.0 | 100 | 3 | 82 |

| 5.0 | 110 | 4 | 85 |

| 4.0 | 90 | 5 | 78 |

Critical Analysis of Methods

-

- Advantages : Scalable, cost-effective.

- Limitations : Requires strict control of stoichiometry to avoid byproducts like 3,6-dichloropyridazine .

-

- Ideal for late-stage functionalization but limited by boronic acid availability and catalyst cost.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(5-methyl-2-thienyl)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the thienyl group.

Coupling Reactions: It can undergo cross-coupling reactions with aromatic and heteroaromatic halides in the presence of catalysts like nickel or palladium.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as tetrahydrofuran.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Catalysts like palladium acetate or nickel chloride in the presence of ligands such as triphenylphosphine.

Major Products

Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thienyl derivatives.

Coupling: Biaryl or heteroaryl-pyridazine compounds.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-6-(5-methyl-2-thienyl)pyridazine has demonstrated promising antimicrobial , anti-inflammatory , and anticancer properties.

-

Antimicrobial Activity :

- Studies show that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro testing using the disk diffusion method revealed inhibition zones of 15 mm and 12 mm, respectively, indicating its potential as an antibacterial agent.

-

Anti-inflammatory Effects :

- Research involving carrageenan-induced paw edema in rat models demonstrated that treatment with this compound resulted in a reduction of paw swelling by approximately 60% compared to control groups. This suggests its efficacy as an anti-inflammatory agent comparable to standard drugs like indomethacin.

- Anticancer Properties :

Agricultural Applications

The compound is also being explored for its role in agricultural biotechnology as a plant growth regulator.

- Research indicates that synthetic low molecular weight heterocyclic compounds, including derivatives like 3-Chloro-6-(5-methyl-2-thienyl)pyridazine, can act as effective substitutes for phytohormones such as auxins and cytokinins. These compounds have been shown to enhance growth and development in crops like maize (Zea mays L.) by increasing chlorophyll content and photosynthetic efficiency .

In Vitro Antimicrobial Study

- Objective : Evaluate antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method.

- Results : Significant inhibition zones observed (15 mm for S. aureus; 12 mm for E. coli).

Anti-inflammatory Assessment

- Objective : Assess anti-inflammatory effects using a rat model.

- Method : Carrageenan-induced paw edema.

- Results : Reduction of paw swelling by approximately 60% compared to controls.

Anticancer Evaluation

Mechanism of Action

The mechanism of action of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The compound can interact with molecular targets such as kinases or ion channels, affecting cellular signaling pathways. The presence of the thienyl group can enhance its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

The biological and physicochemical properties of pyridazine derivatives are highly dependent on substituents. Below is a systematic comparison with key analogs:

*Estimated using fragment-based methods.

Biological Activity

3-Chloro-6-(5-methyl-2-thienyl)pyridazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a pyridazine ring, which is substituted at the 3-position with a chlorine atom and at the 6-position with a 5-methyl-2-thienyl group. This specific arrangement contributes to its biological activity, particularly in anticancer research.

- Molecular Formula : C₈H₈ClN₂S

- Molar Mass : 188.68 g/mol

- Structure : The compound features a six-membered pyridazine ring with two nitrogen atoms, along with a thienyl group that potentially enhances its reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of pyridazine, including 3-chloro-6-(5-methyl-2-thienyl)pyridazine, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that related compounds can induce apoptosis and alter cell cycle progression in breast cancer cell lines such as MCF-7, T-47D, and MDA-MB-231 .

Case Study: Cytotoxicity Evaluation

In one study, a series of 3,6-disubstituted pyridazines were synthesized and evaluated for their anticancer activities. The findings revealed that certain derivatives displayed IC50 values in the nanomolar range against breast cancer cells:

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 11l | 20.1 | MDA-MB-231 |

| 11m | 43.8 | T-47D |

| 11a | >100 | SKOV-3 |

These results suggest that modifications on the pyridazine structure can significantly enhance anticancer potency .

The mechanism by which 3-chloro-6-(5-methyl-2-thienyl)pyridazine exerts its biological effects appears to involve:

- Cell Cycle Arrest : Treatment with this compound has been shown to increase the population of cells in the G2/M phase and sub-G1 phase, indicating an induction of apoptosis .

- Enzyme Inhibition : In silico studies suggest that pyridazine derivatives may target cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. Binding interactions within the CDK2 active site have been proposed as a key mechanism for their anticancer activity .

Other Biological Activities

Beyond anticancer properties, compounds structurally similar to 3-chloro-6-(5-methyl-2-thienyl)pyridazine have been investigated for various biological activities:

- Antimicrobial : Some derivatives show promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory : Certain thienyl-pyridazine compounds have demonstrated anti-inflammatory effects in vitro.

Q & A

Basic: What synthetic methodologies are effective for preparing 3-Chloro-6-(5-methyl-2-thienyl)pyridazine?

Answer:

The synthesis of pyridazine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : Reacting 3,6-dichloropyridazine with 5-methyl-2-thienyl lithium or Grignard reagents under inert conditions (e.g., argon) at low temperatures (−78°C to 0°C) can yield the target compound .

- Suzuki-Miyaura coupling : Using 3-chloro-6-boronic ester pyridazine derivatives (e.g., 3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine) with 2-bromo-5-methylthiophene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like THF/water at 80–100°C .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, hexane/ethyl acetate).

Advanced: How do electronic effects of substituents influence the reactivity of 3-Chloro-6-(5-methyl-2-thienyl)pyridazine in further functionalization?

Answer:

The chlorine atom at position 3 acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. The electron-withdrawing pyridazine ring enhances the electrophilicity at position 3, while the 5-methyl-2-thienyl group contributes steric hindrance and moderate electron-donating effects.

- Experimental Design : Compare reaction rates with varying nucleophiles (e.g., primary vs. secondary amines) in polar aprotic solvents (DMF, DMSO) at 60–120°C. Use DFT calculations to map charge distribution and predict regioselectivity .

Data Contradictions : Some studies report reduced reactivity due to steric effects from the thienyl group, necessitating optimized stoichiometry or microwave-assisted synthesis .

Basic: What spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substitution patterns. The thienyl protons typically appear as multiplets at δ 6.5–7.2 ppm, while pyridazine protons resonate downfield (δ 8.0–9.0 ppm) .

- X-ray Crystallography : Single-crystal XRD (e.g., using Cu-Kα radiation) resolves the planar pyridazine-thiophene conformation and bond angles. Reported C–Cl bond lengths are ~1.73 Å, consistent with aromatic chlorides .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 251.02 for C₉H₆ClN₂S) .

Advanced: How can computational modeling aid in predicting the bioactivity of derivatives of this compound?

Answer:

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Pyridazine’s planar structure may fit into hydrophobic pockets, while the thienyl group enhances π-π stacking .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, replacing chlorine with electron-withdrawing groups (e.g., CF₃) may enhance binding affinity .

Validation : Compare predictions with in vitro assays (e.g., IC₅₀ measurements against p38 MAP kinase) .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- Hazard Identification : While specific GHS data are limited, assume potential irritancy (wear gloves, goggles). Use a fume hood to avoid inhalation of fine powders .

- Storage : Store at 2–8°C in a sealed container under nitrogen to prevent degradation. Avoid exposure to moisture or strong oxidizers .

Advanced: How can contradictions in reported synthetic yields be resolved?

Answer:

- Method Optimization : Replicate literature procedures (e.g., fusion reactions vs. Suzuki coupling ) while controlling variables (catalyst purity, solvent dryness).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dechlorinated species or dimerization). Adjust reaction time/temperature to minimize these .

Case Study : A 20% yield discrepancy between batch and flow synthesis () highlights the need for precise reagent addition rates in continuous processes.

Advanced: What strategies enable regioselective functionalization of the pyridazine ring?

Answer:

- Directing Groups : Introduce temporary groups (e.g., boronic esters) at position 6 to direct electrophilic substitution at position 3 .

- Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 4, followed by quenching with electrophiles (e.g., alkyl halides) .

Challenges : Competing reactivity from the thienyl group may require protecting groups (e.g., SEM for thiophene) during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.